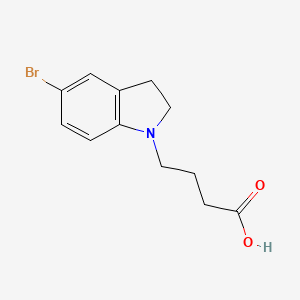
9-benzyl-2-bromo-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-2-bromo-9H-carbazole is a chemical compound with the molecular formula C19H14BrN . It is used as a reactant for the preparation of OLED screens and electronic devices .
Synthesis Analysis
The synthesis of 9-benzyl-2-bromo-9H-carbazole and similar carbazole derivatives has been a topic of interest in the field of organic chemistry . Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .Molecular Structure Analysis
The molecular structure of 9-benzyl-2-bromo-9H-carbazole is characterized by a carbazole ring system that is essentially planar . The dihedral angle formed between the carbazole unit and the benzene ring is 92.9 (2) Å .Chemical Reactions Analysis
Carbazole-based compounds, including 9-benzyl-2-bromo-9H-carbazole, are known for their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis
9-Benzyl-2-bromo-9H-carbazole is an off-white powder . It has good chemical and environmental stability .Wissenschaftliche Forschungsanwendungen
Optoelectronic Devices
Carbazole derivatives are known for their excellent optoelectronic properties . They are used in the development of nanodevices , where their high charge carrier mobility and morphological stability are crucial. The electroluminescent properties of materials incorporating carbazole units make them suitable for OLEDs (Organic Light Emitting Diodes), where they can emit light in response to an electric current .
Conducting Polymers
The nitrogen-containing aromatic heterocyclic structure of carbazole derivatives like 9-benzyl-2-bromo-9H-carbazole allows them to be electropolymerized, forming conducting polymers with potential applications in rechargeable batteries and electrochemical transistors . These polymers exhibit high environmental stability and unique optical properties, making them advantageous over other conducting polymers .
Photovoltaics
In the field of solar energy , carbazole derivatives are used to synthesize semiconducting small molecules and polymers. These materials are integral to the functioning of dye-sensitized solar cells , as well as polymer and perovskite solar cells , where they contribute to the efficient conversion of solar energy into electricity .
Photocopying Technology
Historically, carbazole compounds have been used in photocopying technology due to their photoconductive properties. The polymer poly(N-vinyl carbazole), for instance, has been utilized in photocopiers to facilitate the transfer of the toner to the paper .
Light-Emitting Solutions
Carbazole derivatives are also used in the creation of light-emitting solutions for OLEDs. They can be treated to emit different colors, such as green and yellow, with high electroluminescent efficiency. This application is significant in the development of energy-efficient lighting and displays .
Wirkmechanismus
Mode of Action
Carbazole derivatives are known for their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .
Biochemical Pathways
Carbazole-based compounds have been studied for their potential in various applications such as nanodevices, rechargeable batteries, and electrochemical transistors .
Result of Action
Carbazole derivatives are known for their potential in various applications due to their unique properties .
Safety and Hazards
Zukünftige Richtungen
Carbazole-based compounds, including 9-benzyl-2-bromo-9H-carbazole, are being studied for their potential in various applications such as biosensors, corrosion inhibition, supercapacitor, battery, fuel cell, solar cell, electropolymerization, light emitting diodes, and OLEDs . Their intriguing properties make them advantageous for future research and development .
Eigenschaften
IUPAC Name |
9-benzyl-2-bromocarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN/c20-15-10-11-17-16-8-4-5-9-18(16)21(19(17)12-15)13-14-6-2-1-3-7-14/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHNUHBRWXASFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-benzyl-2-bromo-9H-carbazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B1448868.png)

![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)










